An In-depth Technical Guide to the Chemical Properties of cis-2,6-Dimethyl-2,6-octadiene
An In-depth Technical Guide to the Chemical Properties of cis-2,6-Dimethyl-2,6-octadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of cis-2,6-Dimethyl-2,6-octadiene, a naturally occurring monoterpene. The document details its physicochemical characteristics, spectroscopic profile, and information on its natural sources and biosynthesis. While direct applications in drug development are not extensively documented in current literature, this guide aims to provide a foundational understanding of the molecule for researchers exploring its potential in various scientific and pharmaceutical contexts.
Chemical and Physical Properties
cis-2,6-Dimethyl-2,6-octadiene, also known by its IUPAC name (6Z)-2,6-dimethylocta-2,6-diene, is a volatile organic compound with the molecular formula C₁₀H₁₈.[1][2][3] It is a structural isomer of other well-known monoterpenes and is found as a minor constituent in the essential oils of several plants.[2] The cis configuration of the double bond at the 6-position is a key structural feature that distinguishes it from its trans-isomer.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of cis-2,6-Dimethyl-2,6-octadiene.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈ | [1][2][3] |
| Molecular Weight | 138.25 g/mol | [1][2] |
| CAS Number | 2492-22-0 | [3] |
| IUPAC Name | (6Z)-2,6-dimethylocta-2,6-diene | [1] |
| Melting Point | -69.6 °C (estimated) | [2] |
| Boiling Point | 173.7 °C (estimated) | [2] |
| Density | 0.7750 g/cm³ | [2] |
| Refractive Index | 1.4498 | [2] |
| InChI | InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5- | [2] |
| SMILES | C/C=C(\C)/CCC=C(C)C | [1] |
Spectroscopic Profile
The structural elucidation of cis-2,6-Dimethyl-2,6-octadiene is supported by various spectroscopic techniques.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) analysis of cis-2,6-Dimethyl-2,6-octadiene reveals a characteristic fragmentation pattern. The NIST WebBook provides mass spectral data for this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the stereoselective synthesis and purification of cis-2,6-Dimethyl-2,6-octadiene are not extensively reported in publicly available literature. However, general methods for the synthesis, isolation, and purification of terpenoids can be adapted.
Synthesis
The stereoselective synthesis of Z-alkenes can be challenging due to the thermodynamic preference for the E-isomer.[6] Methodologies for the synthesis of specific Z-isomers of related compounds often involve specialized catalytic systems.[7] Researchers aiming to synthesize cis-2,6-Dimethyl-2,6-octadiene would likely need to explore and adapt existing methods for Z-alkene synthesis.
Isolation and Purification from Natural Sources
cis-2,6-Dimethyl-2,6-octadiene is a component of some essential oils.[2] Its isolation from these natural mixtures would typically involve the following steps:
-
Extraction: Steam distillation or solvent extraction are common methods for obtaining essential oils from plant material.[8]
-
Fractional Distillation: To separate components based on boiling point differences.[9]
-
Chromatography: Techniques such as column chromatography or preparative gas chromatography would be necessary to isolate cis-2,6-Dimethyl-2,6-octadiene from other isomers and components with similar boiling points.[9]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the analysis of volatile compounds like cis-2,6-Dimethyl-2,6-octadiene. A typical workflow would involve:
Caption: General workflow for GC-MS analysis.
A non-polar capillary column (e.g., DB-5ms) is often used for terpene analysis. The temperature program would be optimized to achieve separation from other isomers. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[10]
Natural Occurrence and Biosynthesis
cis-2,6-Dimethyl-2,6-octadiene has been identified in the essential oils of various plants, including the tea plant (Camellia sinensis), Magnolia sieboldii, and ginger (Zingiber officinale).[2] It is also a minor component of geranium oil.[2]
Like other monoterpenes, it is biosynthesized via the mevalonate (B85504) pathway. The key precursor, geranyl pyrophosphate, undergoes enzymatic isomerization and subsequent reactions to form the dimethyloctadiene backbone.[2][11]
References
- 1. mdpi.com [mdpi.com]
- 2. cis-2,6-Dimethyl-2,6-octadiene (2492-22-0) for sale [vulcanchem.com]
- 3. cis-2,6-Dimethyl-2,6-octadiene [webbook.nist.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Linalool - Wikipedia [en.wikipedia.org]
